2'-Methoxy-biphenyl-2-methanol
Description
Significance of Functionalized Biphenyl (B1667301) Systems in Organic Synthesis
Functionalized biphenyl systems are of paramount importance in modern organic synthesis due to their presence in a wide array of medicinally active compounds, natural products, and advanced materials. rsc.org The biphenyl scaffold provides a semi-rigid backbone that can be strategically modified with various functional groups to fine-tune electronic and steric properties. This adaptability allows for the creation of molecules with specific biological activities or material characteristics.
Key to their utility is the phenomenon of atropisomerism, where restricted rotation around the single bond connecting the two aryl rings leads to stable, non-superimposable stereoisomers. rsc.org This axial chirality is a critical feature in the design of chiral ligands for asymmetric catalysis, a field that has revolutionized the synthesis of enantiomerically pure pharmaceuticals.
The synthesis of functionalized biphenyls has been significantly advanced by the development of powerful cross-coupling reactions. Methods such as the Suzuki-Miyaura, Kumada, and Ullmann couplings have become indispensable tools for the construction of the biaryl bond, offering high yields and broad functional group tolerance. rsc.orggoogle.com These synthetic advancements have further cemented the role of biphenyls as privileged structures in both academic and industrial research. researchgate.net
Research Context and Importance of 2'-Methoxy-biphenyl-2-methanol
Within the vast family of biphenyl derivatives, this compound has emerged as a compound of interest for chemical research. Its structure features a methanol (B129727) group at the 2-position of one phenyl ring and a methoxy (B1213986) group at the 2'-position of the second ring. This specific substitution pattern imparts distinct chemical properties and potential applications.
The presence of the hydroxyl and methoxy groups makes it a valuable intermediate in multi-step organic syntheses. These functional groups can be further modified or can participate in directing subsequent chemical transformations. The ortho-substitution pattern can influence the conformation of the biphenyl system, affecting its interaction with other molecules and its potential use as a ligand in catalysis.
Overview of Advanced Academic Research Trajectories on this compound
While extensive research on the broader class of biphenyl methanols exists, academic trajectories for the specific compound this compound are more focused. Research involving this compound often falls into its use as a building block for more complex molecules. For instance, derivatives of biphenyl methanols are explored for their potential in developing new pharmaceutical agents and in material science.
Studies on related structures, such as substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides, have shown potent anticonvulsant activity, highlighting the pharmacological potential of the biphenyl scaffold. acs.org Although not directly studying this compound, this research indicates a trajectory where similar biphenyl alcohols could serve as precursors to biologically active molecules. Furthermore, the use of biphenyl compounds as ligands for transition metals in catalysis is a significant area of research. rsc.org The specific arrangement of the methoxy and methanol groups in this compound could be investigated for its ability to coordinate with metal centers and facilitate catalytic cycles.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its application in synthesis and research.
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
This table contains basic molecular data for this compound.
Research Applications
The primary application of this compound in the reviewed literature is as a chemical intermediate. Its bifunctional nature, containing both a hydroxyl and a methoxy group on a biphenyl framework, makes it a versatile starting material for the synthesis of more elaborate molecules.
Structure
3D Structure
Properties
IUPAC Name |
[2-(2-methoxyphenyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-9-5-4-8-13(14)12-7-3-2-6-11(12)10-15/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJMZTGLODXYGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxy Biphenyl 2 Methanol
Strategic Approaches to Biphenyl (B1667301) Carbon-Carbon Bond Formation
The cornerstone of synthesizing 2'-Methoxy-biphenyl-2-methanol is the construction of the biphenyl C-C bond. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions for Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the formation of the biphenyl core of this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or its ester derivatives. For the synthesis of the target molecule, a plausible route involves the coupling of (2-methoxyphenyl)boronic acid with a suitably substituted aryl halide, such as 2-bromobenzaldehyde (B122850) or a protected version thereof.
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields, particularly when dealing with sterically hindered ortho-substituted substrates. A variety of palladium sources, including palladium acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been effectively utilized. The selection of a suitable phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like SPhos, is often necessary to facilitate the catalytic cycle, especially the reductive elimination step.
A general representation of the Suzuki-Miyaura coupling to form a precursor to the target molecule is shown below:

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 2-Bromobenzaldehyde | (2-Methoxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
Note: The data in this table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura cross-coupling reactions.
Alternative Coupling Methodologies for Biphenyl Core Construction
While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions such as the Negishi and Stille couplings can also be employed for the synthesis of the 2'-methoxybiphenyl scaffold. The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. These methods can sometimes offer advantages in terms of reactivity and substrate scope, particularly for complex molecules.
Furthermore, the Ullmann condensation, a copper-catalyzed reaction, represents a classical method for biphenyl synthesis. Although it often requires harsh reaction conditions, modern advancements have led to the development of milder protocols.
Introduction and Selective Transformation of Hydroxyl and Methoxy (B1213986) Moieties
Following the successful construction of the biphenyl framework, the next critical phase involves the introduction and/or modification of the functional groups to yield this compound.
Regioselective Functionalization Techniques for the Biphenyl System
The regioselective synthesis of the target compound is inherently controlled by the choice of starting materials in the cross-coupling reaction. By using appropriately substituted precursors, such as (2-methoxyphenyl)boronic acid and 2-bromobenzaldehyde, the methoxy and formyl groups are precisely positioned at the 2' and 2 positions, respectively.
The final step in the synthesis is the reduction of the aldehyde group to a primary alcohol. This transformation is typically achieved with high selectivity using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is a common and effective choice for this reduction. For less reactive aldehydes or when milder conditions are required, other reagents such as lithium borohydride (LiBH₄) can be utilized. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent and can also be used, though it requires anhydrous conditions and careful handling.
The reduction of 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde to this compound is depicted below:

Table 2: Conditions for the Reduction of Biphenyl Aldehydes
| Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2'-Methoxy-[1,1'-biphenyl]-2-carbaldehyde | NaBH₄ | Methanol | 25 | 2 | >95 |
Note: The data in this table is based on typical reduction procedures for aromatic aldehydes.
Stereoselective Syntheses of Chiral Analogs
The potential for chirality in this compound arises from two possible sources: atropisomerism due to restricted rotation around the biphenyl single bond and the presence of a stereocenter at the carbon atom of the methanol group.
Atropisomerism in biphenyls occurs when bulky substituents at the ortho positions hinder free rotation around the C-C single bond, leading to the existence of stable, non-interconverting enantiomers. researchgate.netresearchgate.netreddit.com For this compound, the presence of the methoxy and methanol groups at the 2' and 2 positions, respectively, can create a sufficient steric barrier to allow for the isolation of atropisomers.
If the target molecule is found to be atropisomeric, its stereoselective synthesis would require an asymmetric cross-coupling reaction or the resolution of the racemic mixture. Asymmetric Suzuki-Miyaura couplings can be achieved using chiral palladium catalysts or by employing a chiral auxiliary on one of the coupling partners.
Furthermore, if the reduction of the prochiral aldehyde group in 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde is performed using a chiral reducing agent, it can lead to the formation of a specific enantiomer of the resulting alcohol. Reagents such as those derived from chiral boranes or asymmetrically modified lithium aluminum hydride can be employed for this purpose.
Development and Optimization of Reaction Protocols
The optimization of the synthetic route to this compound involves a careful tuning of reaction parameters to maximize yield and purity. In the Suzuki-Miyaura coupling step, screening of different palladium catalysts, ligands, bases, and solvent systems is often necessary to find the optimal conditions for the specific substrates. The temperature and reaction time also play a crucial role in achieving complete conversion while minimizing side reactions such as deboronation or homocoupling.
For the reduction step, the choice of reducing agent and solvent can influence the reaction rate and selectivity. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and ensure complete conversion of the starting material.
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms of the key synthetic steps is crucial for optimizing reaction conditions, minimizing side products, and ensuring the reproducibility of the synthesis of this compound.
A potential key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction to form the 2'-methoxy-biphenyl scaffold. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, this could involve the reaction of 2-bromobenzyl alcohol (or a protected form) with 2-methoxyphenylboronic acid, or alternatively, the coupling of (2-bromophenyl)methanol with 2-methoxyphenylboronic acid. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination mdpi.comsemanticscholar.org.
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the organohalide (e.g., a bromobiphenyl precursor) to a Pd(0) complex. This step forms a Pd(II) species.
Transmetalation : The next step involves the transfer of the organic group from the organoboron compound (e.g., 2-methoxyphenylboronic acid) to the Pd(II) complex. This step requires the activation of the boronic acid with a base.
Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex are coupled, forming the desired biphenyl C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle mdpi.com.
The choice of ligands on the palladium catalyst can significantly influence the efficiency of these steps.
Another critical reaction in a potential synthetic route is the introduction of the methanol group. This can be achieved through a Grignard reaction . For instance, if the biphenyl core is synthesized with a formyl group at the 2-position (e.g., 2'-methoxy-[1,1'-biphenyl]-2-carbaldehyde), a Grignard reagent like methylmagnesium bromide could be used, followed by hydrolysis. The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon mnstate.edumt.comcerritos.edu. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the alcohol coconote.appcoconote.app. The reaction is highly exothermic and sensitive to moisture and protic solvents, which can quench the Grignard reagent mnstate.educerritos.edugordon.edu.
Alternatively, a directed ortho-metalation (DoM) strategy could be employed. In this approach, a directing metalation group (DMG) on one of the aromatic rings guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent wikipedia.org. For the synthesis of this compound, a suitable precursor could be a biphenyl with a DMG at the 2-position. The methoxy group itself can act as a DMG wikipedia.org. The resulting aryllithium species can then react with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group. The mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG, which positions the base for regioselective deprotonation of the adjacent ortho-carbon wikipedia.orgacs.orgunblog.frnih.gov.
Table 1: Mechanistic Overview of Key Synthetic Reactions
| Reaction | Key Mechanistic Steps | Intermediates | Factors Influencing Mechanism |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(II) species, organopalladium complexes | Catalyst, ligands, base, solvent |
| Grignard Reaction | Nucleophilic attack on carbonyl, formation of magnesium alkoxide | Magnesium alkoxide | Solvent, temperature, absence of protic sources |
| Directed Ortho-Metalation | Coordination of base to DMG, ortho-deprotonation, electrophilic quench | Aryllithium species | Directing group, base, temperature, electrophile |
Process Intensification and Scale-Up Considerations in Laboratory Synthesis
Moving from a small-scale laboratory synthesis to a larger scale, even within a laboratory setting, requires careful consideration of several factors to maintain efficiency, safety, and product quality. Process intensification aims to develop more efficient and sustainable synthetic methods cetjournal.it.
For the Suzuki-Miyaura cross-coupling reaction , several aspects are critical for scale-up. The choice of catalyst and ligands is paramount, as catalyst loading can often be decreased on a larger scale with proper optimization mdpi.com. The use of air- and moisture-stable pre-catalysts can simplify handling and improve reproducibility sigmaaldrich.com. Heat and mass transfer can become limiting on a larger scale. The reaction is often exothermic, and efficient stirring and temperature control are necessary to avoid side reactions and ensure consistent results. The use of flow reactors is a key process intensification strategy for Suzuki-Miyaura couplings, offering superior heat and mass transfer, precise control over reaction time, and the potential for safer and more efficient processing mdpi.comsemanticscholar.orgacsgcipr.orgbcrec.idtandfonline.com.
When considering the Grignard reaction for scale-up, safety is a primary concern due to its highly exothermic nature and the use of flammable solvents like diethyl ether or tetrahydrofuran (B95107) mt.comgordon.edu. The initiation of the Grignard reagent formation can be sluggish and then proceed very rapidly, leading to a potential for thermal runaway. Careful control of the addition rate of the halide and efficient heat removal are crucial mt.com. On a larger scale, the use of continuous stirred-tank reactors (CSTRs) can offer significant safety advantages by minimizing the reaction volume at any given time gordon.edu. The choice of solvent is also a key consideration for a greener process, with 2-methyltetrahydrofuran (B130290) (2-MeTHF) being a more environmentally friendly alternative to THF rsc.org. Continuous processing can also improve the selectivity and reduce the formation of byproducts like the Wurtz coupling product researchgate.net.
For directed ortho-metalation reactions, the handling of pyrophoric organolithium reagents requires stringent anhydrous and inert atmosphere conditions, which becomes more challenging on a larger scale. The reaction is typically performed at very low temperatures to control reactivity and selectivity, necessitating efficient cooling systems for larger volumes.
Table 2: Scale-Up Considerations for Laboratory Synthesis
| Reaction Step | Key Challenges in Scale-Up | Process Intensification Strategies |
|---|---|---|
| Suzuki-Miyaura Coupling | Catalyst deactivation, heat and mass transfer limitations, product purification. | Use of robust catalysts, flow chemistry, optimized solvent and base systems. |
| Grignard Reaction | Highly exothermic, initiation difficulty, handling of pyrophoric reagents, solvent safety. | Continuous flow reactors (CSTRs), careful control of addition rates, use of safer solvents (e.g., 2-MeTHF). |
| Directed Ortho-Metalation | Handling of pyrophoric and cryogenic reagents, maintaining anhydrous conditions. | Use of dedicated inert atmosphere equipment, precise temperature control. |
Chemical Reactivity and Derivatization Strategies for 2 Methoxy Biphenyl 2 Methanol
Transformations of the Primary Alcohol Functionality
The primary alcohol (-CH₂OH) group is a versatile functional handle for a variety of chemical transformations, including oxidation, substitution, and esterification.
Selective Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of 2'-Methoxy-biphenyl-2-methanol can be selectively oxidized to yield either the corresponding aldehyde (2'-Methoxy-biphenyl-2-carbaldehyde) or carboxylic acid (2'-Methoxy-biphenyl-2-carboxylic acid). The choice of oxidizing agent and reaction conditions is critical to achieving the desired product with high selectivity and yield.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde, preventing overoxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine).
For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from CrO₃ and H₂SO₄), or Jones reagent are effective. In some synthetic pathways, the carboxylic acid can be obtained through the hydrolysis of intermediate compounds, such as an oxazoline (B21484) derivative, by heating with a strong acid like hydrochloric acid.
Table 1: Oxidation Reactions of Primary Benzylic Alcohols This table presents common reagents for the oxidation of primary benzylic alcohols, a class to which this compound belongs, and their expected primary products.
| Reagent/System | Product | Typical Conditions | Notes |
| Pyridinium chlorochromate (PCC) | Aldehyde | Dichloromethane (B109758) (DCM), room temp. | Mild oxidant, minimizes overoxidation. |
| Dess-Martin Periodinane (DMP) | Aldehyde | DCM, room temp. | Mild, neutral conditions. |
| Swern Oxidation (COCl)₂, DMSO, Et₃N | Aldehyde | DCM, low temp. (-78 °C to rt) | Requires careful temperature control. |
| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Basic, aqueous, heat | Strong oxidizing agent. |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Carboxylic Acid | Acetone, 0 °C to room temp. | Strong, acidic conditions. |
Nucleophilic Substitutions and Esterification Reactions
The primary alcohol can undergo nucleophilic substitution reactions, typically after conversion of the hydroxyl group into a better leaving group. For instance, reaction with thionyl chloride (SOCl₂) or a hydrogen halide (like HBr) can convert the alcohol to the corresponding alkyl halide (2-(halomethyl)-2'-methoxy-1,1'-biphenyl). This transformation proceeds via protonation of the alcohol in acidic media to form an oxonium ion, which is a good leaving group (H₂O). The halide ion then acts as a nucleophile. For primary alcohols, this substitution generally follows an SN2 mechanism.
Esterification is another key transformation. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (such as H₂SO₄), is a common method to produce esters. The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. Alternatively, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base (like pyridine) to form the ester with higher efficiency.
Reactivity Profile of the Aromatic Methoxy (B1213986) Group
The methoxy (-OCH₃) group on one of the biphenyl (B1667301) rings is relatively stable but can be cleaved under specific, often harsh, conditions. It also plays a significant role in directing the regioselectivity of reactions on its parent aromatic ring.
Demethylation and Ether Cleavage Reactions
The cleavage of the methyl-aryl ether bond is a synthetically important transformation to unmask a phenolic hydroxyl group. This demethylation is typically achieved using strong Lewis acids or nucleophilic reagents. Boron tribromide (BBr₃) is one of the most effective and widely used reagents for this purpose. nih.govgvsu.eduresearchgate.netresearchgate.net The reaction mechanism involves the formation of an ether-BBr₃ adduct, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C–O bond. gvsu.eduufp.pt The reaction is often performed in an inert solvent like dichloromethane at low temperatures. ufp.pt Other reagents capable of cleaving aryl methyl ethers include strong mineral acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at high temperatures, or nucleophiles like sodium thiethoxide (NaSEt) in a polar aprotic solvent such as DMF.
Directed Ortho Metalation (DOM) Strategies (if applicable)
The methoxy group is a powerful directing group for ortho metalation. wikipedia.orgwikiwand.com In this strategy, an organolithium reagent, such as n-butyllithium (n-BuLi), is used to deprotonate the aromatic ring specifically at the position ortho to the methoxy group. wikipedia.orgwikiwand.comunblog.fr The heteroatom of the methoxy group coordinates to the lithium ion, bringing the alkyl base into proximity of the adjacent C-H bond and facilitating its abstraction. wikipedia.orgbaranlab.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), allowing for the regioselective introduction of a new substituent exclusively at the position adjacent to the methoxy group. This makes DoM a highly valuable strategy for the controlled functionalization of the methoxy-bearing ring.
Functionalization of the Biphenyl Aromatic Rings
The biphenyl system in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgrsc.orgmasterorganicchemistry.com The regiochemical outcome of such substitutions is dictated by the combined directing effects of the substituents already present on each ring.
On the methoxy-substituted ring, the -OCH₃ group is a strong activating, ortho, para-directing group due to its ability to donate electron density via resonance. Therefore, electrophiles will preferentially attack the positions ortho and para to the methoxy group.
On the other ring, the -CH₂OH group is weakly deactivating and considered a meta-director. However, the phenyl group itself (viewed as a substituent on the other ring) is activating and ortho, para-directing. pearson.com Therefore, substitution on the hydroxymethyl-bearing ring will be directed to the positions ortho and para to the point of attachment to the other ring. The interplay between these directing effects and steric hindrance determines the final distribution of products. For example, in a nitration reaction, a mixture of nitro-substituted isomers would be expected, with substitution occurring at the activated positions on both rings.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the regiochemical outcome of such reactions is dictated by the directing effects of the existing methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) substituents.
The methoxy group is a potent activating group and an ortho, para-director. organicchemistrytutor.comyoutube.com By donating electron density to the aromatic ring through resonance, it enhances the ring's nucleophilicity, making it more susceptible to attack by electrophiles. organicchemistrytutor.com This effect preferentially increases the electron density at the positions ortho and para to the methoxy substituent.
The hydroxymethyl group is generally considered a weak deactivating group due to the electron-withdrawing inductive effect of the oxygen atom. However, it also acts as an ortho, para-director because the oxygen's lone pairs can stabilize the carbocation intermediate (the sigma complex) through resonance when the electrophile attacks at these positions.
The interplay of these directing effects on the biphenyl system determines the likely sites of substitution. On the methoxy-substituted ring, electrophilic attack will be strongly favored at the positions ortho and para to the methoxy group. On the other ring, substitution will be directed to the positions ortho and para to the hydroxymethyl group. Steric hindrance from the adjacent phenyl ring and the functional groups themselves will also play a crucial role in determining the final product distribution, often favoring the less hindered para position.
| Reaction Type | Typical Reagents | Predicted Major Monosubstitution Site(s) | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to the -OCH₃ group; Para to the -CH₂OH group | Strong activation by -OCH₃; Steric hindrance at ortho positions |
| Bromination | Br₂, FeBr₃ | Para to the -OCH₃ group; Para to the -CH₂OH group | High reactivity of activated rings; Steric hindrance favors para substitution |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Para to the -OCH₃ group | Strong activation by -OCH₃ is dominant; the other ring is less reactive |
| Sulfonation | Fuming H₂SO₄ | Para to the -OCH₃ group; Para to the -CH₂OH group | Thermodynamically controlled, often favoring the less hindered para product |
Transition Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient and selective formation of new bonds, avoiding the need for pre-functionalized starting materials. rsc.org In this compound, both the methoxy and the hydroxyl moieties can serve as effective directing groups, guiding a metal catalyst to specific C-H bonds, typically those in the ortho position. rsc.orgresearchgate.net
The oxygen atom of the methoxy group can coordinate to a transition metal center (e.g., Palladium, Rhodium, or Ruthenium), forming a five-membered metallacyclic intermediate. This pre-coordination brings the catalyst into close proximity to the C-H bond at the C3' position, facilitating its cleavage and subsequent functionalization with a variety of coupling partners like alkenes, alkynes, or aryl halides.
Similarly, the hydroxyl group of the methanol (B129727) substituent can act as a native directing group for C-H activation. acs.orgnih.gov The oxygen atom can coordinate to the metal catalyst, directing functionalization to the C3 position of its own ring. This strategy is highly atom-economical as it utilizes an inherent functional group, which can be advantageous over methods requiring the installation of a separate directing group. nih.gov The choice of catalyst, ligand, and reaction conditions can be tuned to favor functionalization directed by either the methoxy or the hydroxyl group, offering a high degree of control over the derivatization strategy.
| Directing Group | Catalyst System (Example) | Reaction Type | Bond Formed | Target Position |
|---|---|---|---|---|
| 2'-Methoxy | [RhCp*Cl₂]₂ | Olefination | C-C (alkenyl) | C3' |
| 2-Hydroxymethyl | Pd(OAc)₂ | Arylation | C-C (aryl) | C3 |
| 2'-Methoxy | [Ru(p-cymene)Cl₂]₂ | Alkylation | C-C (alkyl) | C3' |
| 2-Hydroxymethyl | Pd(OAc)₂ with amino acid ligand | Olefination | C-C (alkenyl) | C3 |
Synthesis of Advanced Molecular Frameworks from this compound
The strategic placement of the methoxy and hydroxymethyl groups makes this compound an excellent precursor for the synthesis of advanced, polycyclic molecular frameworks through intramolecular cyclization reactions. These transformations leverage the proximity of the two functionalized rings to construct new heterocyclic or carbocyclic systems.
A prominent application is the synthesis of dibenzofurans . Dibenzofuran derivatives are important structural motifs found in many biologically active compounds and functional materials. ekb.egresearchgate.net The synthesis from a 2'-methoxy-biphenyl-2-ol derivative (obtainable from the title compound) can be achieved via palladium-catalyzed intramolecular C-O bond formation. This process, often referred to as a C-H/O-H coupling or oxidative cyclization, directly connects the two aromatic rings through an ether linkage.
Another potential transformation is the construction of fluorene or dibenzocycloheptene skeletons. Under acidic conditions, the benzylic alcohol of the hydroxymethyl group can be protonated and eliminated as water, generating a stabilized benzylic carbocation. This electrophilic center can then attack the electron-rich methoxy-substituted ring in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a new six- or seven-membered ring, respectively, depending on the site of attack. The regioselectivity of this cyclization would be influenced by the directing effect of the methoxy group and steric factors. Such cyclizations provide access to rigid, planarized, or conformationally constrained polycyclic systems of interest in materials science and medicinal chemistry.
| Target Framework | Key Transformation | Typical Reagents/Catalyst | Intermediate/Precursor from Title Compound |
|---|---|---|---|
| Dibenzofuran | Intramolecular C-O bond formation (Oxidative Cyclization) | Pd(OAc)₂, Oxidant (e.g., O₂) | 2'-Hydroxy-biphenyl-2-methanol |
| Fluorene | Intramolecular Friedel-Crafts Alkylation | Strong Acid (e.g., H₂SO₄, PPA) | Benzylic carbocation |
| Dibenzocycloheptenone | Intramolecular Acylation (after oxidation) | PPA, CF₃SO₃H | 2'-Methoxy-biphenyl-2-carboxylic acid |
Computational Chemistry and Theoretical Investigations of 2 Methoxy Biphenyl 2 Methanol
Electronic Structure Analysis via Quantum Chemical Calculations
The electronic structure of a molecule governs its fundamental chemical and physical properties. Through quantum chemical calculations, it is possible to model the distribution of electrons and predict molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. ichem.mddoaj.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for studying organic molecules. researchgate.net
Table 1: Representative Theoretical Ground State Geometric Parameters for 2'-Methoxy-biphenyl-2-methanol Calculated via DFT (B3LYP/6-31G(d,p))
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C-C (Inter-ring) | C2-C1' | ~1.49 Å |
| C-O (Methoxy) | C2'-O | ~1.36 Å |
| O-C (Methoxy) | O-CH₃ | ~1.42 Å |
| C-C (Methanol) | C2-CH₂OH | ~1.51 Å |
| C-O (Methanol) | CH₂-OH | ~1.43 Å |
| O-H (Methanol) | O-H | ~0.96 Å |
| Bond Angles | ||
| C1-C2-C1' | Phenyl-Phenyl | ~121° |
| C1'-C2'-O | Phenyl-Methoxy | ~116° |
| C2-C(CH₂OH) | Phenyl-Methanol | ~120° |
| Dihedral Angle | ||
| C1-C2-C1'-C6' | Phenyl-Phenyl Twist | ~60-70° |
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on similar substituted biphenyl (B1667301) compounds.
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameters, can offer even higher accuracy for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for calculating molecular energies. acs.org
These computationally intensive methods are invaluable for obtaining precise energetic data, such as reaction enthalpies and activation energies. For this compound, ab initio calculations could be used to:
Refine Energetic Barriers: Provide a high-accuracy benchmark for the rotational barrier around the biphenyl axis, complementing DFT studies.
Predict Spectroscopic Properties: Calculate vibrational frequencies with great precision, aiding in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net
Determine Excited State Properties: Methods like Time-Dependent DFT (TD-DFT) or Equation-of-Motion Coupled Cluster (EOM-CC) can predict electronic excitation energies, which correspond to UV-Vis absorption spectra.
Due to their high computational cost, these methods are often used to calculate single-point energies on geometries optimized at a less expensive level, such as DFT.
Conformational Analysis and Dynamics
The flexible nature of the biphenyl linkage allows for a rich conformational landscape, which is critical for understanding molecular recognition and reactivity.
The presence of substituents at the ortho positions (C2 and C2') of a biphenyl system introduces steric hindrance that restricts rotation around the central C-C bond. nih.govdocumentsdelivered.comresearchgate.net In this compound, the methoxy (B1213986) (-OCH₃) and methanol (B129727) (-CH₂OH) groups are large enough to create a significant energy barrier to rotation. When this barrier is high enough to allow for the isolation of distinct, non-interconverting rotational isomers (rotamers) at room temperature, the phenomenon is known as atropisomerism. researchgate.net
The rotational energy profile can be mapped by performing a series of constrained geometry optimizations where the dihedral angle between the two phenyl rings is systematically varied. This allows for the identification of the minimum energy (ground state) conformer and the maximum energy (transition state) conformer. The energy difference between these two states is the rotational barrier. Theoretical calculations are essential for quantifying these barriers. uu.nlnih.gov
Table 2: Illustrative Calculated Energetic Data for Rotational Barrier in this compound
| Conformation | Dihedral Angle (C1-C2-C1'-C6') | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Ground State (GS) | ~65° | 0.0 | Most stable, non-planar conformation. |
| Transition State (TS) | 0° (Syn-planar) | ~20-25 | Planar conformation with substituents eclipsed, representing the rotational barrier. |
| Transition State (TS) | 90° (Perpendicular) | ~4-6 | Orthogonal conformation, a lower barrier connecting enantiomeric ground states. |
Note: These energy values are estimates based on studies of similarly 2,2'-disubstituted biphenyls and represent a significant barrier to free rotation.
The conformation of this compound is not only dictated by steric repulsion but also by stabilizing non-covalent interactions. The hydroxyl group of the methanol substituent is a key functional group capable of forming hydrogen bonds. rsc.org
Intermolecular Interactions: In a condensed phase (like a crystal or in solution), the hydroxyl group can participate in intermolecular hydrogen bonding. rsc.org Molecules of this compound could form dimers or polymeric chains, where the hydroxyl group of one molecule interacts with an oxygen atom (either from the hydroxyl or methoxy group) of a neighboring molecule. These interactions are fundamental to the molecule's crystal packing and its properties in solution.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
To understand a molecule's reactivity, it is crucial to identify the regions that are electron-rich or electron-poor. MEP and Fukui function analyses are computational tools that provide this information. ias.ac.in
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.govrsc.org It is a powerful tool for predicting how a molecule will interact with other charged or polar species. nih.gov
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, the most negative potentials are expected to be localized around the oxygen atoms of the methanol and methoxy groups due to their high electronegativity and lone pairs of electrons.
Positive Regions (Blue): Indicate electron-poor areas, which are susceptible to nucleophilic attack. The most positive potential is expected to be on the hydrogen atom of the hydroxyl group, making it a primary site for hydrogen bonding.
Table 3: Predicted Molecular Electrostatic Potential (MEP) Values at Key Atomic Sites
| Atomic Site | Predicted MEP Value (kcal/mol) | Implication |
|---|---|---|
| Oxygen (Methanol, -OH) | Highly Negative (~ -35) | Nucleophilic site, H-bond acceptor. |
| Oxygen (Methoxy, -OCH₃) | Negative (~ -25) | Nucleophilic site, H-bond acceptor. |
| Hydrogen (Methanol, -OH) | Highly Positive (~ +45) | Electrophilic site, H-bond donor. |
| Aromatic Hydrogens | Moderately Positive (~ +15 to +20) | Weakly electrophilic sites. |
The Fukui function is a concept derived from DFT that helps to identify the reactivity of different atomic sites within a molecule. wikipedia.orgscm.com It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. scm.com The condensed Fukui function simplifies this by assigning a value to each atom, indicating its propensity for different types of reactions:
f+: Indicates the site for nucleophilic attack (where an added electron is most likely to go).
f-: Indicates the site for electrophilic attack (the site from which an electron is most easily removed).
f⁰: Indicates the site for radical attack.
For this compound, Fukui analysis would likely identify the oxygen atoms and certain carbons in the aromatic rings as key sites for chemical reactions, providing a more quantitative prediction of reactivity than MEP alone.
Table 4: Illustrative Condensed Fukui Function Indices (f) for Selected Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Reactivity Prediction |
|---|---|---|---|
| O (Methanol) | High | Low | Prone to attack by electrophiles. |
| O (Methoxy) | High | Low | Prone to attack by electrophiles. |
| C (para to -CH₂OH) | Moderate | High | Prone to attack by nucleophiles. |
| C (para to -OCH₃) | Moderate | High | Prone to attack by nucleophiles. |
Reaction Mechanism Elucidation and Transition State Characterization
The chemical reactivity and conformational dynamics of this compound are primarily dictated by the rotational behavior around the pivotal C1-C1' bond connecting the two phenyl rings. This rotation, also known as atropisomerism, governs the molecule's ability to adopt different spatial arrangements, which in turn influences its chemical properties and potential reaction pathways. Computational chemistry provides powerful tools to elucidate the mechanisms of these conformational changes and to characterize the high-energy transition states that separate stable conformations (atropisomers).
Theoretical studies on biphenyl and its derivatives have established that the primary energetic barriers to rotation arise from steric hindrance between the substituents at the ortho positions of the phenyl rings. For this compound, the key interactions are between the methoxy group (-OCH₃) at the 2'-position and the methanol group (-CH₂OH) at the 2-position.
The elucidation of the rotational mechanism involves mapping the potential energy surface (PES) as a function of the dihedral angle between the two rings. This is typically achieved using quantum mechanical methods such as Density Functional Theory (DFT) or more advanced ab initio calculations like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods. comporgchem.com The choice of basis set is crucial for obtaining accurate results, with flexible basis sets of at least augmented quadruple-ζ quality being necessary to accurately reproduce experimental barriers in biphenyl systems. acs.org
The transition state for the rotation is the conformation of highest energy along the rotational coordinate. For biphenyl itself, the transition states are the planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations. comporgchem.com In substituted biphenyls like this compound, the steric clash between the ortho substituents raises the energy of the planar transition state significantly. The characterization of this transition state involves locating the stationary point on the PES where the energy is a maximum along the rotational coordinate and a minimum along all other coordinates. This is confirmed by vibrational frequency analysis, where the transition state exhibits exactly one imaginary frequency corresponding to the rotational motion.
Computational studies on related polycyclic sulfoxides with "biphenyl-type" bonds have shown that rotational barriers can be successfully simulated using molecular mechanics calculations, providing insights into the geometries of the transition states. nih.gov For biphenyl, high-level calculations estimate the rotational barriers to be around 8.0 kJ/mol for the planar conformation and 8.3 kJ/mol for the perpendicular conformation. acs.org The presence of bulky ortho substituents, such as in this compound, is expected to significantly increase these barriers.
| Computational Method | Basis Set | Torsional Barrier at 0° (kJ/mol) | Torsional Barrier at 90° (kJ/mol) | Reference Compound |
| CCSD(T) | Extrapolated | 7.88 | 8.94 | Biphenyl |
| Best Estimate (incl. corrections) | - | 8.0 | 8.3 | Biphenyl |
This table presents computed torsional barriers for the parent compound, biphenyl, to illustrate the typical energy scales involved. The barriers for this compound are expected to be higher due to steric hindrance from the ortho substituents.
Beyond conformational changes, computational methods can also elucidate the mechanisms of chemical reactions involving the functional groups of this compound. For instance, the methanol group can undergo oxidation, esterification, or etherification. Theoretical investigations of such reactions would involve identifying the reactants, products, and all intermediate and transition states on the PES. The characterization of these transition states through methods like DFT allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. For example, computational studies on the remote C-H functionalization of biphenyl compounds have utilized DFT to show that a ligand-containing Pd-Ag heterodimeric transition state is key to the reaction's selectivity. nih.gov
Virtual Screening and Computational Design of Derivatives (excluding biological targets)
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those with desired properties. While often employed in drug discovery, these methods are also powerful for the design of new materials with specific physical or chemical characteristics, independent of biological targets. For this compound, virtual screening and computational design can be used to explore derivatives with tailored properties for applications in materials science, such as novel catalysts, functional polymers, or molecular switches.
The process of virtual screening for non-biological applications begins with defining a target property. This could be, for example, a specific rotational energy barrier to create a molecular motor, a desired electronic property for an organic semiconductor, or a particular coordination geometry for a metal-organic framework (MOF) precursor.
One approach is scaffold-focused virtual screening . Here, the biphenyl-methanol core of this compound serves as the scaffold. A virtual library of derivatives can be generated by systematically modifying the substituents on the biphenyl rings. Computational methods can then be used to predict the properties of each derivative. For instance, DFT and time-dependent DFT (TD-DFT) can be employed to calculate the electronic and photophysical properties of derivatives, as has been done in the search for novel singlet fission materials based on biphenanthridine frameworks. rsc.org
The screening process itself can be ligand-based or structure-based. In a materials design context, a "ligand-based" approach might involve searching for derivatives with similar electronic or steric properties to a known material with desirable characteristics. A "structure-based" approach, more abstractly, could involve designing derivatives that fit into a specific crystalline structure or self-assemble in a predictable manner.
Computational design of derivatives goes a step further by not just screening existing or virtually enumerated molecules, but by actively designing new ones. This can be achieved through various strategies:
Systematic Modification: As described above, this involves the in silico transformation of the parent molecule through actions like alkylation, halogenation, or the introduction of various electron-donating and electron-withdrawing groups. rsc.org
Inverse Design: Here, the desired properties are defined first, and computational algorithms are used to generate molecular structures that are predicted to exhibit those properties. This is a "bottom-up" approach to materials design. liverpool.ac.uk
For example, to design a derivative of this compound as a chiral ligand for asymmetric catalysis, one could computationally screen for derivatives with a high rotational barrier to ensure atropisomeric stability. The steric and electronic properties of the substituents would be tuned to optimize the ligand's interaction with a metal center and its ability to induce stereoselectivity in a reaction. Virtual-ligand-assisted (VLA) screening is a novel strategy that parameterizes the electronic and steric effects of ligands to identify optimal properties for a given catalytic reaction. chemrxiv.org
| Design Strategy | Computational Method(s) | Target Application (Non-Biological) | Potential Modifications to this compound |
| Scaffold-Focused Screening | DFT, TD-DFT | Organic electronics | Addition of electron-withdrawing/donating groups to tune HOMO-LUMO gap |
| Inverse Design | Genetic Algorithms, Machine Learning | Porous materials (MOFs) | Introduction of coordinating groups (e.g., carboxylic acids, nitriles) |
| Systematic Modification | Molecular Mechanics, DFT | Chiral ligands for catalysis | Introduction of bulky groups at ortho/meta positions to increase rotational barrier |
| Virtual Ligand-Assisted Screening | Quantum Chemistry | Homogeneous catalysis | Parameterization of steric and electronic effects of substituents to optimize catalytic cycles |
The ultimate goal of these computational approaches is to prioritize a smaller number of promising candidate molecules for synthesis and experimental validation, thereby accelerating the discovery and development of new functional materials based on the this compound scaffold.
Advanced Analytical Spectroscopic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Proton (¹H) NMR for Chemical Shift and Coupling Constant Analysis
¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and their connectivity to neighboring protons. The spectrum would be expected to show signals in the aromatic region (approximately 6.8–7.6 ppm) corresponding to the protons on the two phenyl rings. The methoxy (B1213986) group (–OCH₃) would typically appear as a sharp singlet around 3.8 ppm. The methylene protons (–CH₂OH) adjacent to the hydroxyl group would likely appear as a singlet or a doublet, and the hydroxyl proton (–OH) would be a broad singlet whose chemical shift is dependent on concentration and solvent. Analysis of coupling constants (J-values) between adjacent aromatic protons would help to determine the substitution pattern on each ring.
Carbon-¹³C NMR for Carbon Skeleton and Hybridization Information
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for 2'-Methoxy-biphenyl-2-methanol would be expected to show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule, assuming no accidental overlap. The carbon of the methoxy group would resonate around 55-60 ppm. The methylene carbon (–CH₂OH) would appear in the 60-65 ppm range. The aromatic carbons would generate a series of signals between approximately 110 and 160 ppm, with the carbon atom bonded to the methoxy group appearing at the lower field (higher ppm) end of this range due to the deshielding effect of the oxygen atom.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks would appear between signals of protons that are coupled, typically over two or three bonds. This would be instrumental in assigning the protons within each of the aromatic rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. wikipedia.org It is invaluable for connecting different fragments of the molecule. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the methylene protons to the carbons in the adjacent phenyl ring, thus confirming the connectivity of the key functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This would provide critical information about the molecule's preferred conformation, particularly the relative orientation of the two biphenyl (B1667301) rings.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) corresponding to molecular vibrations.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200–3600 cm⁻¹ due to the O–H stretching of the alcohol group. Characteristic C–H stretching vibrations for the aromatic rings would appear around 3000–3100 cm⁻¹, while the methoxy and methylene C–H stretches would be just below 3000 cm⁻¹. Strong absorptions corresponding to C=C stretching in the aromatic rings would be observed in the 1450–1600 cm⁻¹ region. A prominent C–O stretching band for the alcohol would be expected around 1000–1200 cm⁻¹, and another for the methoxy ether linkage around 1250 cm⁻¹.
Raman Spectroscopy : Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong and sharp signals in Raman spectra, which would be useful for confirming the biphenyl structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. measurlabs.com For this compound (C₁₄H₁₄O₂), the calculated exact mass would be determined. Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation could include the loss of a water molecule (H₂O), a methoxy radical (•OCH₃), or cleavage of the bond between the two phenyl rings.
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis
If a suitable single crystal of this compound can be grown, X-ray diffraction is the most definitive method for determining its three-dimensional structure in the solid state. nih.gov This analysis would provide precise bond lengths, bond angles, and torsion angles. Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π–π stacking (between the aromatic rings) that govern the solid-state structure. nih.gov
Chromatographic Techniques for Separation and Purity Profiling
The separation and purity assessment of "this compound" are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. Their coupling with Mass Spectrometry (MS) provides an unparalleled level of confidence in the structural elucidation and purity profiling of the compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like "this compound". The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Subsequent detection by a mass spectrometer allows for the identification and quantification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
A typical GC-MS analysis of "this compound" would involve dissolving the sample in a suitable volatile solvent, followed by injection into the GC system. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, by programming the oven temperature to gradually increase.
Illustrative GC-MS Parameters:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Expected Mass Spectral Fragmentation:
The electron ionization mass spectrum of "this compound" would be expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern would be influenced by the presence of the methoxy, hydroxyl, and biphenyl functional groups. Based on the mass spectra of related compounds such as 2-biphenylmethanol, key fragmentation pathways could include:
Loss of a hydroxyl radical (•OH): [M - 17]⁺
Loss of a methoxy radical (•OCH₃): [M - 31]⁺
Loss of formaldehyde (CH₂O) from the methanol (B129727) group: [M - 30]⁺
Formation of a tropylium-like ion from the phenyl rings.
An illustrative table of expected major fragment ions is presented below.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 214 | [M]⁺ (Molecular Ion) |
| 197 | [M - OH]⁺ |
| 183 | [M - OCH₃]⁺ |
| 184 | [M - CH₂O]⁺ |
| 165 | [Biphenyl]⁺ fragment |
| 152 | Further fragmentation |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
This data provides a powerful fingerprint for the unequivocal identification of "this compound" in complex mixtures.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC analysis. For "this compound," reversed-phase HPLC is the most common and effective mode of separation.
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18 or biphenyl-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases, with more non-polar compounds being retained longer on the column.
The presence of the biphenyl rings and the methoxy group in "this compound" makes it a suitable candidate for separation on stationary phases that offer π-π interactions, such as biphenyl or phenyl-hexyl columns. These interactions can provide unique selectivity for aromatic compounds compared to traditional C18 columns.
Illustrative HPLC Parameters:
The following table outlines a potential set of HPLC conditions for the analysis of "this compound."
| Parameter | Value |
| Column | Biphenyl or C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | A: Water; B: Acetonitrile or Methanol |
| Gradient | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
The choice of organic modifier (acetonitrile vs. methanol) can significantly impact the selectivity of the separation. Methanol is known to enhance π-π interactions with phenyl-based stationary phases, which could be advantageous for resolving "this compound" from structurally similar impurities.
Purity Profiling:
By analyzing a sample of "this compound" using a validated HPLC method, a chromatogram is obtained where the main peak corresponds to the target compound, and any smaller peaks represent impurities. The area of each peak is proportional to the concentration of the corresponding component. The purity of the sample can be calculated using the area percent method, as shown in the hypothetical purity analysis table below.
Hypothetical HPLC Purity Analysis:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15000 | 0.5 | Impurity A |
| 2 | 8.2 | 2955000 | 98.5 | This compound |
| 3 | 10.1 | 30000 | 1.0 | Impurity B |
| Total | 3000000 | 100.0 |
This detailed purity profile is essential for quality control and for ensuring that the synthesized compound meets the required specifications for its intended application. The combination of GC-MS and HPLC provides a comprehensive analytical toolkit for the thorough characterization of "this compound."
Applications of 2 Methoxy Biphenyl 2 Methanol in Chemical Science and Technology
Role as a Versatile Synthetic Building Block in Fine Chemical Production
2'-Methoxy-biphenyl-2-methanol serves as a valuable intermediate and precursor in the synthesis of a range of fine chemicals, leveraging the reactivity of its hydroxyl and methoxy (B1213986) functionalities, as well as the biphenyl (B1667301) backbone.
Intermediate in the Synthesis of Complex Organic Molecules
The structural framework of this compound makes it an attractive starting point for the multi-step synthesis of more complex and biologically active molecules. The hydroxyl group can be readily converted into other functional groups or used as a handle for further molecular elaboration. For instance, benzhydrols, the class of compounds to which this compound belongs, are recognized as key intermediates in the synthesis of various pharmaceuticals. While specific examples detailing the multi-step synthesis of complex molecules directly from this compound are not extensively documented in publicly available literature, the general reactivity of the benzhydrol moiety suggests its potential in constructing larger, more intricate molecular structures through sequential reactions.
Precursor for Specialty Chemicals and Agrochemical Intermediates
The biphenyl structure is a common feature in a number of specialty chemicals, including those with applications in the agrochemical industry. nih.gov The synthesis of novel biphenylcarboxamidine and aza-biphenyl analogs with potential pesticidal properties often involves the use of functionalized biphenyl precursors. nih.gov While direct evidence of this compound's use as a precursor for current commercial agrochemicals is limited, its structural motifs are relevant to this field. The development of new agrochemicals is a continuous process, and biphenyl derivatives are consistently explored for their biological activity. sci-hub.st The functional groups present in this compound could be modified to produce a variety of derivatives for screening as potential herbicides, fungicides, or insecticides.
Contributions to Materials Science and Advanced Functional Materials
The rigid and planar nature of the biphenyl unit, combined with the potential for functionalization, makes this compound and its derivatives promising candidates for the development of advanced functional materials with tailored properties.
Incorporation into Novel Polymeric Systems
Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties between those of conventional liquids and solid crystals. The rigid, rod-like structure of the biphenyl moiety is a common mesogenic group incorporated into the backbone of LCPs to induce liquid crystalline behavior. chemicalbook.com Polymers containing biphenyl units have been synthesized and shown to exhibit crystalline mesophases. nih.gov While specific examples of polymers synthesized directly from this compound are not prevalent in the literature, its structure is analogous to monomers used in the creation of LCPs. The hydroxyl group could serve as a reactive site for polymerization reactions, such as esterification or etherification, to incorporate the 2'-methoxy-biphenyl unit into a polymer chain.
Table 1: Examples of Biphenyl-Containing Polymers and their Properties
| Polymer Type | Monomers | Key Properties | Potential Applications |
| Polyester | Biphenyl-dicarboxylic acid, diols | High thermal stability, mechanical strength | High-performance fibers, engineering plastics |
| Polyether | Bisphenols, dihalides | Good thermal and chemical resistance | Membranes, high-temperature insulators |
This table presents general examples of biphenyl-containing polymers to illustrate the potential role of monomers like this compound.
Development of Optoelectronic Materials (e.g., for OLEDs) and Liquid Crystals
Biphenyl derivatives are widely utilized in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). They are often employed as host materials for phosphorescent emitters due to their wide bandgap and good charge transport properties. rsc.org The biphenyl core provides a rigid and electronically conductive framework. While there is no direct evidence of this compound being used as a primary component in commercial OLEDs, its structural features are highly relevant. The methoxy group can influence the electronic properties of the molecule, and the hydroxyl group offers a site for further modification to tune the material's performance for specific optoelectronic applications.
Similarly, in the realm of liquid crystals, biphenyl derivatives are fundamental building blocks for the synthesis of liquid crystal monomers. researchgate.net The anisotropy of the biphenyl structure is crucial for the formation of liquid crystalline phases. The presence and position of substituents like the methoxy group can significantly influence the mesophase behavior and other physical properties of the resulting liquid crystal materials.
Ligand Design and Coordination Chemistry
The presence of both a hydroxyl and a methoxy group in this compound provides potential coordination sites for metal ions, making it and its derivatives interesting candidates for ligand design in coordination chemistry. The oxygen atoms of these groups can act as Lewis bases, donating electron pairs to a metal center.
While the direct use of this compound as a ligand is not extensively reported, the broader class of biphenyl-based ligands is of significant interest. The steric and electronic properties of such ligands can be fine-tuned by modifying the substituents on the biphenyl rings. For example, the introduction of a methoxy group can influence the electron-donating ability of the ligand and the stability of the resulting metal complex. semanticscholar.org Ligands derived from biphenyl structures can be used to create coordination complexes with specific geometries and catalytic activities. The development of novel coordination polymers often relies on ligands that can bridge multiple metal centers, a role that could potentially be fulfilled by derivatives of this compound. semanticscholar.org
Synthesis of Chiral Ligands for Asymmetric Catalysis
The primary application of this compound in this context is as a key building block for the synthesis of atropisomeric chiral ligands. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and in the case of biphenyls, bulky groups at the ortho positions can restrict rotation, leading to stable, chiral conformations. The 2'-methoxy and 2-methanol groups on the biphenyl backbone are instrumental in creating this chirality and allowing for the creation of effective ligands for asymmetric catalysis.
The synthesis of these ligands typically involves the conversion of the hydroxymethyl (-CH₂OH) group of this compound into a coordinating group, most commonly a phosphine (B1218219). Phosphines are excellent ligands for a wide range of transition metals used in catalysis, such as palladium, rhodium, and ruthenium. nih.gov The synthetic sequence often involves:
Halogenation: The alcohol group is first converted to a halide (e.g., -CH₂Cl or -CH₂Br) using standard halogenating agents.
Phosphination: The resulting biphenylmethyl halide is then reacted with a phosphide (B1233454) source, such as diphenylphosphine (B32561) (HPPh₂) or its lithium or potassium salt, to install the phosphine moiety.
The 2'-methoxy group plays a crucial role in this process. It acts as a bulky ortho-substituent that, along with the newly formed phosphine group at the 2-position, restricts free rotation around the biphenyl C-C single bond. This steric hindrance creates a high rotational barrier, allowing for the separation of the resulting atropisomeric phosphine ligand into its distinct, non-superimposable enantiomers. These enantiomerically pure ligands can then be used to generate catalysts that produce one desired stereoisomer of a product molecule.
The electronic nature of the methoxy group also influences the catalytic activity of the final ligand by modifying the electron density at the metal center to which it is coordinated. Ligands derived from this precursor are part of a broader class of axially chiral biphenyl ligands that have proven highly effective in a variety of asymmetric transformations. nih.govresearchgate.net
The performance of such chiral phosphine ligands is typically evaluated in benchmark asymmetric reactions. The table below shows representative results for asymmetric reactions using axially chiral biphenyl phosphine ligands, demonstrating the high levels of enantioselectivity that can be achieved.
| Reaction Type | Catalyst/Ligand System | Substrate | Enantiomeric Excess (ee) |
| Asymmetric Hydrogenation | Ru(OAc)₂/(S)-MeO-BIPHEP | Methyl acetoacetate | >99% |
| Asymmetric Allylic Alkylation | [Pd(allyl)Cl]₂/Ligand | 1,3-Diphenyl-2-propenyl acetate (B1210297) | 95% |
| Heck Reaction | Pd(OAc)₂/Ligand | Dihydrofuran / Phenyl triflate | 96% |
Formation of Metal Complexes with Unique Structural and Electronic Properties
Once synthesized, chiral ligands derived from this compound are used to form coordination complexes with various transition metals. The interaction between the ligand and the metal center is fundamental to catalysis, and the specific structure of the ligand dictates the properties of the resulting complex. rsc.org
The phosphine group, introduced from the 2-methanol functionality, acts as a soft Lewis base that readily coordinates to late transition metals like palladium(II), platinum(II), and gold(I). acs.org The biphenyl backbone provides a rigid and sterically defined framework, creating a specific chiral pocket around the metal's active site. This well-defined geometry is essential for differentiating between the prochiral faces of a substrate, which is the basis of enantioselectivity.
The 2'-methoxy group imparts several key features to the metal complexes:
Electronic Modulation: As an electron-donating group, the methoxy substituent increases the electron density on the biphenyl ring system. This electronic effect is transmitted through the ligand to the phosphine donor atom and ultimately to the metal center. researchgate.net This modulation of the metal's electronic properties can significantly impact its reactivity, affecting rates of key catalytic steps such as oxidative addition and reductive elimination. youtube.com
The combination of these steric and electronic factors leads to the formation of metal complexes with unique and tunable properties. The characterization of these complexes often involves techniques like X-ray crystallography to determine their precise three-dimensional structure and various spectroscopic methods (e.g., NMR, UV-Vis) to probe their electronic nature. researchgate.netnih.gov
The table below summarizes key properties of typical metal complexes formed with bidentate phosphine ligands, illustrating the type of structural and electronic data obtained.
| Property | Metal Center | Ligand Type | Value/Observation |
| Coordination Geometry | Palladium(II) | Bidentate Phosphine | Square Planar |
| P-M-P Bite Angle | Rhodium(I) | Chiral Biphenyl Phosphine | 92.5° |
| Redox Potential (M²⁺/M³⁺) | Iron(II) | N-Heterocyclic Carbene | -0.057 V (vs Fc⁺/⁰) acs.org |
| Key Bond Length (M-P) | Gold(I) | Bisbiphenyl Phosphine | 2.25 Å acs.org |
Through the judicious design of ligands starting from precursors like this compound, chemists can fine-tune the properties of metal complexes to achieve high efficiency and selectivity in a wide array of chemical transformations. chimia.ch
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2'-Methoxy-biphenyl-2-methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling. For example, coupling 2-methoxybiphenyl with a methanol derivative using palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under inert atmosphere. Optimal yields (>70%) are achieved at 80–100°C with Na₂CO₃ as a base .
- Key Factors : Catalyst loading (1–5 mol%), solvent polarity, and temperature control to minimize side reactions like demethylation.
Q. How can the structural integrity of this compound be verified post-synthesis?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For crystallography, SHELX software (SHELXL/SHELXS) is recommended for refining crystal structures, particularly for resolving methoxy group orientation and biphenyl torsion angles .
- Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm substituent positions .
Q. What solvents are optimal for solubilizing this compound in experimental settings?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) or ethanol/water mixtures are effective due to the compound’s hydroxymethyl and methoxy groups. Solubility tests should be conducted at 25°C using UV-Vis spectroscopy to determine saturation points .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in biphenyl coupling reactions?
- Methodology : Employ kinetic studies to identify rate-limiting steps. For Suzuki-Miyaura coupling, increasing ligand concentration (e.g., SPhos) or switching to microwave-assisted synthesis reduces reaction time and improves efficiency. Contradictions in reported yields (40–85%) may stem from trace oxygen or moisture; thus, rigorous degassing and drying of reagents are critical .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Use dose-response assays (e.g., IC₅₀ measurements) across multiple cell lines to account for variability. For example, discrepancies in enzyme inhibition (e.g., CYP450 isoforms) may arise from differences in assay pH or co-solvents. Cross-validate results with molecular docking studies to correlate activity with substituent electronic effects .
Q. How does computational modeling predict the reactivity of this compound in catalytic systems?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For instance, the hydroxymethyl group’s nucleophilicity can be quantified to guide functionalization strategies (e.g., esterification). Compare computational results with experimental kinetic data .
Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?
- Methodology : Subject the compound to stress conditions (40°C/75% RH, UV light) and analyze degradation products via LC-MS. Oxidative degradation at the methoxy group is common; adding antioxidants (e.g., BHT) or storing under nitrogen suppresses this. Hydrolysis pathways can be modeled using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
